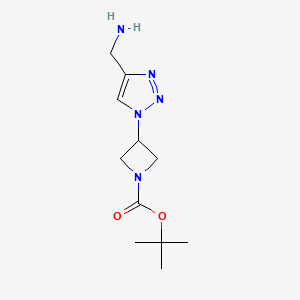

tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Description

Chemical Structure and Key Features tert-Butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS: 2137640-21-0) is a heterocyclic compound featuring:

- A four-membered azetidine ring functionalized with a tert-butyl carbamate group.

- A 1,2,3-triazole moiety substituted with an aminomethyl group at the 4-position.

- The hydrochloride salt form (C₁₁H₂₀ClN₅O₂) is commonly used in synthesis due to enhanced stability and solubility .

Synthesis and Applications

This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation . It serves as a multifunctional scaffold in medicinal chemistry, particularly for:

Properties

IUPAC Name |

tert-butyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-6-9(7-15)16-5-8(4-12)13-14-16/h5,9H,4,6-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLBDEAYVPNJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a synthetic derivative characterized by its unique structure, which includes an azetidine ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C11H20N5O2

- Molecular Weight : 250.74 g/mol

- Structural Features :

- Azetidine ring

- Triazole moiety with an aminomethyl substituent

The structural configuration of the compound significantly influences its biological interactions and pharmacological properties.

Research indicates that the triazole moiety in the compound contributes to its biological activity by interacting with various biological pathways. Triazoles are known for their ability to act as agonists for specific receptors involved in metabolic processes, such as GPR119, which plays a role in glucose homeostasis and appetite regulation.

Pharmacological Properties

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits significant antibacterial properties against various bacterial strains. |

| Anticancer Potential | Demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Neurological Effects | Acts as a GABA receptor antagonist, suggesting implications in neurological disorders. |

| Metabolic Regulation | Modulates glucose levels through GPR119 receptor activation. |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial effects of the compound found that it inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating substantial anticancer potential.

- GABA Receptor Interaction : Research involving binding affinity studies revealed that the compound acts as a competitive antagonist at GABA receptors, which could be beneficial for conditions such as anxiety and epilepsy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that yield high purity products suitable for pharmaceutical applications. The synthetic pathway often includes:

- Formation of the azetidine ring.

- Introduction of the triazole moiety via click chemistry methods.

Related Compounds

Several structurally similar compounds have been synthesized and studied for their biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Piperidine instead of azetidine | Anticancer properties |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Lacks triazole moiety | Antibacterial activity |

| Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Different substituents on azetidine | Potentially antiviral |

These derivatives highlight variations in biological activities based on structural differences, particularly in ring systems and substituents.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is known for its biological activity, making compounds containing this moiety valuable in drug discovery. Research indicates that derivatives of triazoles can exhibit antifungal, antibacterial, and anticancer properties. Tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate could potentially serve as a scaffold for developing new therapeutic agents.

Bioconjugation Techniques

The compound's structure allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in bioconjugation processes where biomolecules are tagged with fluorescent labels or drugs for tracking and therapeutic purposes. The use of triazole-containing compounds enhances the efficiency and biocompatibility of these reactions .

Material Science

In material science, the compound can be utilized to create functionalized polymers or coatings with specific properties. The incorporation of triazole groups into polymers can improve their thermal stability and mechanical properties, making them suitable for advanced applications in electronics and nanotechnology.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Ring Size and Rigidity :

- The azetidine core in the target compound provides enhanced conformational rigidity compared to piperidine or propyl-linked analogs, improving target binding selectivity .

- Piperidine derivatives (e.g., Ref: 10-F659385) exhibit better solubility but reduced metabolic stability due to increased ring flexibility .

Triazole vs. Oxadiazole :

- The 1,2,3-triazole group in the target compound offers stronger hydrogen-bonding capacity compared to oxadiazole derivatives, critical for kinase inhibition .

Aminomethyl Functionalization: The aminomethyl group enables direct conjugation to carboxylic acids or activated esters, a feature absent in non-functionalized triazole analogs (e.g., Ref: 10-F085432) .

Preparation Methods

Synthesis of the Triazole Core

| Reagents | Conditions | Outcome | Notes |

|---|---|---|---|

| Azide precursor (e.g., azidomethyl derivative) + terminal alkyne (e.g., propargyl azetidine derivative) | Cu(I) catalyst (CuSO4 + sodium ascorbate), aqueous t-BuOH or DMF solvent, room temperature to 60°C, 12-24 h | Formation of 1,4-disubstituted 1,2,3-triazole ring | CuAAC provides high regioselectivity and yield |

Introduction of Aminomethyl Group

| Method | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Reduction of azide to amine | Hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3) | Mild conditions to avoid deprotection | Aminomethyl group at triazole 4-position | Protecting groups stable under these conditions |

Preparation of Boc-Protected Azetidine

| Reagents | Conditions | Outcome | Notes |

|---|---|---|---|

| Azetidine + di-tert-butyl dicarbonate (Boc2O) | Base (e.g., triethylamine), solvent (DCM), 0-25°C | tert-butyl azetidine-1-carboxylate | Protects azetidine nitrogen during coupling |

Coupling of Triazole and Azetidine Units

| Reaction Type | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Nucleophilic substitution or amide bond formation | Activated triazole intermediate + Boc-azetidine | Mild base, solvent (DMF, DCM), room temperature to reflux | This compound | Purification by chromatography |

Representative Synthetic Route Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference Notes |

|---|---|---|---|---|---|

| 1 | Azidomethyl derivative + propargyl Boc-azetidine | CuSO4, sodium ascorbate, t-BuOH/H2O | Boc-protected triazole-azetidine intermediate | 70-85 | CuAAC click chemistry standard |

| 2 | Boc-protected intermediate | H2, Pd/C or PPh3 | Aminomethyl-substituted triazole-azetidine | 80-90 | Selective azide reduction |

| 3 | Purification | Chromatography | Pure this compound | - | Confirmed by NMR, MS |

Research Findings and Analytical Data

Purity and Characterization : The final compound is characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the triazole ring, aminomethyl group, azetidine ring, and tert-butyl carbamate protection.

Stability : The Boc protecting group confers stability to the azetidine nitrogen during synthesis and purification, enabling selective deprotection if necessary.

Yield Optimization : Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Aspect | Description | Typical Conditions | Key Considerations |

|---|---|---|---|

| Triazole Formation | Copper(I)-catalyzed azide-alkyne cycloaddition | CuSO4 + sodium ascorbate, t-BuOH/H2O, RT-60°C | Regioselective, high yield |

| Aminomethyl Introduction | Reduction of azide to amine | H2/Pd-C or Staudinger reaction | Mild to preserve Boc group |

| Azetidine Protection | Boc protection of azetidine nitrogen | Boc2O, base, DCM, 0-25°C | Prevents side reactions |

| Coupling | Nucleophilic substitution or amide bond formation | DMF or DCM, base, RT to reflux | Purification critical |

Q & A

Q. Key Considerations :

- Purity of intermediates (monitored via TLC or LC-MS).

- Regioselectivity ensured by Cu(I) catalysis (exclusive 1,4-triazole formation) .

What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography :

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from:

- Reaction conditions : Temperature (room temp vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Cu(I)).

- Purification challenges : Column chromatography (silica vs. reverse-phase) or recrystallization efficiency.

Q. Optimization Strategies :

- Conduct Design of Experiments (DoE) to test variables (e.g., solvent, catalyst, time).

- Compare yields under inert (N₂) vs. aerobic conditions, as oxygen can oxidize Cu(I) .

- Use HPLC-MS to quantify side products (e.g., diastereomers or unreacted azide) .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Flexibility : The azetidine and triazole moieties introduce conformational flexibility, leading to poor crystal packing.

- Solvate formation : Polar solvents (e.g., H₂O) may form hydrates, complicating structure determination.

- Solutions :

How is this compound utilized in targeted protein degradation (e.g., PROTACs/LYMTACs)?

Methodological Answer:

The azetidine-triazole scaffold serves as a linker in chimeric degraders:

Conjugation :

- Attach the aminomethyl group to a target-binding ligand (e.g., kinase inhibitor) via carbamate or amide coupling.

- Link the azetidine’s tert-butyl carboxylate to an E3 ligase recruiter (e.g., thalidomide derivative) .

Biological Evaluation :

- Assess degradation efficiency (Western blot for target protein levels).

- Optimize linker length/spacing to balance ternary complex formation and cell permeability .

Case Study :

In LYMTACs, tert-butyl 3-(4-(aminomethyl)-1H-triazol-1-yl)azetidine-1-carboxylate was used to conjugate a lysosome-targeting peptide, achieving >95% degradation of a model protein at 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.